4-[(3-Methylphenyl)methylsulfonylamino]benzamide
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Overview
Description
4-[(3-Methylphenyl)methylsulfonylamino]benzamide is a chemical compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3-methylphenyl group and a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylphenyl)methylsulfonylamino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using a continuous flow process. This involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process is optimized using a microreactor system to determine reaction kinetics and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)methylsulfonylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The benzamide core allows for substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-[(3-Methylphenyl)methylsulfonylamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by targeting the Wnt/β-catenin signaling pathway. It binds to β-catenin, promoting its degradation and downregulating Wnt/β-catenin target genes . This mechanism is particularly effective in inhibiting the proliferation of Wnt-dependent cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Another compound with a similar structure but different functional groups.
N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide: Shares the benzamide core but has different substituents.
Uniqueness
4-[(3-Methylphenyl)methylsulfonylamino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit Wnt/β-catenin signaling makes it a valuable compound in cancer research.
Properties
IUPAC Name |
4-[(3-methylphenyl)methylsulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-2-4-12(9-11)10-21(19,20)17-14-7-5-13(6-8-14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLAIAXYYHZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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